molecular formula C12H22O2Si B1148818 (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE CAS No. 113276-73-6

(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE

Cat. No. B1148818
CAS RN: 113276-73-6
M. Wt: 226.38738
InChI Key:
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Description

(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE is a chemical compound related to bicycloheptene. It is studied for its unique chemical and physical properties, which have implications in various fields of chemistry.

Synthesis Analysis

  • A norbornene-containing ortho-quinone derivative, structurally related to this compound, was synthesized through nucleophilic addition involving the bicycloheptene structure (Safronova et al., 2012).
  • Derivatives of bicycloheptene have been synthesized through reactions involving various chlorides, isocyanates, and anhydrides, showcasing the versatility of the bicycloheptene structure in synthetic chemistry (Kas’yan et al., 2002).

Molecular Structure Analysis

  • The molecular structure of related bicycloheptene compounds has been established using X-ray analysis, indicating the presence of a complex structure with significant implications for its reactivity and properties (Mendyk et al., 2011).

Chemical Reactions and Properties

  • The bicycloheptene core, a key component of this compound, is known to undergo various chemical reactions, including polymerizations and cycloisomerizations, highlighting its reactivity and utility in organic synthesis (Ranganathan et al., 1998).

Physical Properties Analysis

  • The physical properties of bicycloheptene derivatives, such as phase behavior, solubility, and thermal properties, are influenced by their molecular structure. These properties are crucial for their application in materials science and engineering (Okoroanyanwu et al., 1998).

Chemical Properties Analysis

  • Bicycloheptene derivatives exhibit unique chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to form polymers, which are key for their application in synthetic chemistry (Bentley et al., 1995).

Scientific Research Applications

Polymerization Applications

  • Palladium-Catalyzed Polymerization : Research demonstrates the application of palladium(II) catalysts, including (η3-Allyl)palladium(II), in the polymerization of norbornene derivatives, a class to which (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE belongs. These catalysts are used for producing cycloaliphatic polyolefins with functional groups, showing potential in the development of specialized polymers (Mathew et al., 1996).

  • Alicyclic Polymers for Photolithography : Another study discusses the synthesis of alicyclic polymers designed for 193 nm photoresist materials, which could include derivatives of this compound. These resins, derived from ring-opening metathesis polymerization, are significant for the production of high-performance photolithographic materials (Okoroanyanwu et al., 1998).

Chemical Reactions and Synthesis

  • Reactions with Palladium Compounds : The reaction of palladium 1,5-cyclooctadiene alkyl chloride with norbornene derivatives, including those similar to this compound, is crucial for understanding metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

  • Synthesis of Bifunctional Monomers : A study on the synthesis of bifunctional monomers from L-lactide, which involves reactions with norbornene derivatives, highlights the importance of such derivatives in creating novel polymers with enhanced properties (Jing & Hillmyer, 2008).

Material Science Applications

  • Pyrolysis Studies : Pyrolysis-mass spectrometry and microwave spectroscopy studies of bicyclo[2.2.1]hept-2-ene and its derivatives, similar to this compound, provide insights into their thermal decomposition, crucial for understanding their behavior under high-temperature conditions (Sakaizumi et al., 1997).

  • Supercritical Carbon Dioxide Polymerization : The synthesis of a siloxane-based stabilizer for polymerization in supercritical carbon dioxide, using norbornene derivatives as a monomer, showcases the potential of such derivatives in creating environmentally friendly polymerization processes (Giles & Howdle, 2001).

Safety and Hazards

“(5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE” is a combustible liquid that causes serious eye irritation . Protective clothing, gloves, and eye/face protection should be worn when handling this substance. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexene", "Acetic anhydride", "Bromine", "Methyldiethoxysilane", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Step 1: Bromination of cyclohexene with bromine in acetic anhydride to form 5-bromo-bicyclo[2.2.1]hept-2-ene.", "Step 2: Treatment of 5-bromo-bicyclo[2.2.1]hept-2-ene with sodium hydroxide to form 5-hydroxy-bicyclo[2.2.1]hept-2-ene.", "Step 3: Protection of the hydroxyl group in 5-hydroxy-bicyclo[2.2.1]hept-2-ene with methyldiethoxysilane in the presence of hydrochloric acid to form (5-hydroxy-bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane.", "Step 4: Dehydration of (5-hydroxy-bicyclo[2.2.1]hept-2-enyl)methyldiethoxysilane with sodium bicarbonate to form (5-BICYCLO[2.2.1]HEPT-2-ENYL)METHYLDIETHOXYSILANE.", "Step 5: Purification of the product by drying over magnesium sulfate." ] }

CAS RN

113276-73-6

Molecular Formula

C12H22O2Si

Molecular Weight

226.38738

Origin of Product

United States

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